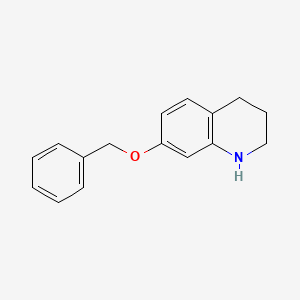

7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

7-phenylmethoxy-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C16H17NO/c1-2-5-13(6-3-1)12-18-15-9-8-14-7-4-10-17-16(14)11-15/h1-3,5-6,8-9,11,17H,4,7,10,12H2 |

InChI Key |

NFXLCQWSJCMLRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Tetrahydroquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the molecular structure of 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton. The spectrum is characterized by distinct signals corresponding to the aromatic protons of both the tetrahydroquinoline and benzyl (B1604629) moieties, the benzylic ether protons, the aliphatic protons of the saturated heterocyclic ring, and the amine proton.

The protons of the benzyl group's phenyl ring typically appear as a multiplet in the range of δ 7.25-7.45 ppm. The benzylic protons (O-CH₂) adjacent to the ether linkage present as a characteristic singlet around δ 5.05 ppm. The aromatic protons on the tetrahydroquinoline core (H-5, H-6, and H-8) produce signals in the aromatic region, with their specific shifts and coupling patterns confirming the substitution pattern. The aliphatic protons at C-2, C-3, and C-4 of the saturated ring appear as multiplets in the upfield region of the spectrum, while the N-H proton of the secondary amine gives rise to a broad singlet.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -CH₂- (C2) | ~3.30 | Triplet (t) |

| -CH₂- (C3) | ~1.90 | Multiplet (m) |

| -CH₂- (C4) | ~2.75 | Triplet (t) |

| Ar-H (C5, C6, C8) | ~6.50 - 7.00 | Multiplets (m) |

| O-CH₂-Ph | ~5.05 | Singlet (s) |

| Ar-H (Benzyl) | ~7.25 - 7.45 | Multiplet (m) |

| N-H | Variable | Broad Singlet (br s) |

Complementing the proton data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The spectrum for this compound would show distinct signals for the aliphatic carbons, the aromatic carbons of both rings, and the benzylic ether carbon.

The aliphatic carbons (C-2, C-3, and C-4) are expected to resonate in the upfield region (δ 20-50 ppm). The benzylic ether carbon (O-CH₂) would appear around δ 70 ppm. The aromatic carbons of the tetrahydroquinoline and benzyl rings would be found in the downfield region (δ 100-160 ppm), with the carbon attached to the oxygen atom (C-7) being the most deshielded of the tetrahydroquinoline aromatic carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~42 |

| C3 | ~27 |

| C4 | ~22 |

| C4a | ~122 |

| C5 | ~129 |

| C6 | ~115 |

| C7 | ~157 |

| C8 | ~115 |

| C8a | ~145 |

| O-CH₂-Ph | ~70 |

| C (ipso, Benzyl) | ~137 |

| C (ortho, meta, para, Benzyl) | ~127 - 129 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns, which can provide additional structural confirmation. For this compound, the molecular formula is C₁₆H₁₇NO, corresponding to a monoisotopic mass of approximately 239.131 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 239. The fragmentation of this compound is dictated by its functional groups. Key fragmentation pathways include:

Benzylic Cleavage: The most prominent fragmentation is typically the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. This is often the base peak in the spectrum.

Loss of the Benzyl Group: The corresponding fragment from the loss of the benzyl radical ([M-C₇H₇]⁺) would appear at m/z 148.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. Loss of a hydrogen atom from C-2 would result in an [M-1]⁺ peak at m/z 238.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Secondary Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1200 - 1250 |

| C-N | Stretching | 1020 - 1250 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. As of this writing, a single-crystal X-ray structure for this compound has not been reported in the peer-reviewed literature. However, analysis of related structures, such as 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline, reveals that the saturated six-membered heterocyclic ring typically adopts a half-chair conformation in the solid state to minimize torsional and steric strain. researchgate.net A similar conformation would be expected for the title compound.

Computational and Theoretical Investigations of Tetrahydroquinoline Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the molecular properties of chemical systems. nih.govscirp.org It provides a balance between computational cost and accuracy, making it suitable for studying complex organic molecules like tetrahydroquinoline derivatives. nih.govscirp.org DFT calculations are employed to determine optimized molecular structures, electronic characteristics, and reactivity parameters. nih.govnih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic behavior of a molecule is fundamentally governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netyoutube.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In tetrahydroquinoline systems, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are used to compute these orbital energies. ekb.egnih.gov For a molecule like 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline, the HOMO is typically localized over the electron-rich tetrahydroquinoline ring system, while the LUMO may be distributed across the aromatic portions. The benzyloxy substituent, with its phenyl ring and oxygen atom, influences the electron density distribution across the entire molecule.

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electrophilic and nucleophilic sites within a molecule. These maps illustrate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), providing insights into intermolecular interactions. nih.govnih.gov

| Parameter | Description | Typical Calculated Value (eV) for Tetrahydroquinoline Derivatives |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.0 to 5.5 |

Geometrical Optimization and Conformational Energy Profiling

Before electronic properties can be accurately calculated, the molecule's three-dimensional structure must be optimized to find its most stable, lowest-energy conformation. nih.gov DFT methods are widely used for this geometry optimization process. nih.gov For the 1,2,3,4-tetrahydroquinoline (B108954) scaffold, the saturated heterocyclic ring is not planar and can adopt several conformations, such as half-chair, boat, or sofa forms. researchgate.net

Reactivity Descriptors and Global Reactivity Parameters

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior. mdpi.comrsc.org These parameters, rooted in conceptual DFT, provide a quantitative measure of stability and reactivity. nih.govresearchgate.net

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. scirp.orgresearchgate.net

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = -μ. ijarset.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to accept electrons. ekb.egijarset.com

These descriptors are invaluable for comparing the reactivity of different tetrahydroquinoline derivatives and predicting their interaction behavior in chemical reactions. nih.govresearchgate.net

| Global Reactivity Descriptor | Formula | Significance | Typical Calculated Value (eV) for Tetrahydroquinoline Derivatives |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer; high value indicates high stability. | 2.0 to 2.75 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates electron escaping tendency. | -3.75 to -3.0 |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies electrophilic nature. | 1.5 to 3.5 |

Molecular Modeling and Docking Studies

Beyond understanding the intrinsic properties of the molecule itself, computational modeling is crucial for predicting how it will interact with biological targets, a cornerstone of drug discovery. unesp.br

Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to the active site of a target protein (the receptor). nih.govfrontiersin.org This method is instrumental in structure-based drug design. unesp.br

The process involves preparing the 3D structures of both the ligand and the protein. nih.gov The ligand is then placed into the binding pocket of the receptor, and various conformations are sampled. A scoring function is used to estimate the binding energy for each pose, with lower energy scores typically indicating more favorable binding. unesp.br Docking studies on tetrahydroquinoline derivatives have identified key interactions, such as hydrogen bonds with specific amino acid residues (e.g., serine) and π-π stacking interactions between the aromatic rings of the ligand and residues like tyrosine or phenylalanine in the receptor's active site. nih.govmdpi.com For this compound, both the quinoline (B57606) and the benzyl (B1604629) rings would be available for such aromatic interactions.

| Target Protein Class | Key Interacting Residues (Examples) | Typical Docking Score (kcal/mol) | Reference PDB IDs (Examples) |

|---|---|---|---|

| Kinases (e.g., EGFR, mTOR) | Met, Lys, Asp, Ser, Val | -8.0 to -11.0 | 4LRM, 4I2P |

| Dopamine Receptors (e.g., D3R) | Ser, Cys, Asp | -7.0 to -9.5 | 3PBL |

Pharmacophore Model Development

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.govijper.org These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

Pharmacophore models can be developed based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of known active molecules and identifying common features (ligand-based). ijper.orgdovepress.com For tetrahydroquinoline derivatives, which are known to be active against a variety of targets, pharmacophore models have been developed to guide the discovery of new, potent compounds. nih.govnih.gov A typical pharmacophore model for a tetrahydroquinoline-based kinase inhibitor might include an aromatic ring feature for the quinoline core, a hydrogen bond acceptor, and a hydrophobic group. preprints.org The 7-benzyloxy group would contribute both a hydrophobic feature and an aromatic feature to such a model. These models are then used as 3D queries to screen large chemical databases for novel molecules that match the required features. dovepress.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules, providing detailed insights into the dynamic behavior of chemical systems. In the context of tetrahydroquinoline derivatives, MD simulations have been instrumental in understanding their interactions with biological targets, assessing the stability of ligand-receptor complexes, and elucidating the structural basis for their biological activities.

MD simulations on various tetrahydroquinoline derivatives have been conducted to explore their potential as therapeutic agents. For instance, simulations have been used to investigate the binding stability of morpholine-substituted tetrahydroquinoline derivatives within the active site of the mTOR protein, a key target in cancer therapy. mdpi.com These simulations, often run for durations such as 100 nanoseconds, allow for the analysis of several parameters to gauge the stability of the protein-ligand complex. Key metrics analyzed include the root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), solvent-accessible surface area (SASA), and hydrogen bond interactions. mdpi.com Stable RMSD values for the complex over the simulation time suggest that the ligand remains securely bound in the active site, indicating a stable interaction. nih.gov

In another study, MD simulations were employed to explore novel tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), another significant anticancer target. nih.gov By simulating the behavior of designed compounds complexed with the LSD1 enzyme, researchers can predict the stability and binding modes of these potential inhibitors. The results from these simulations, including binding free energy calculations using methods like MM/PBSA, help in prioritizing compounds for synthesis and further experimental testing. nih.gov These computational approaches provide a clearer picture of the structural and energetic aspects of the binding interactions from a dynamic perspective. nih.gov

The general procedure involves setting up a system containing the protein-ligand complex in a simulated physiological environment (e.g., a water box with appropriate ions). The system is then subjected to energy minimization and equilibration steps before the production MD run. Analysis of the trajectory from the simulation provides insights into how the ligand's conformation and its interactions with the protein evolve over time. For example, the persistence of hydrogen bonds between the ligand and key amino acid residues in the receptor's binding pocket throughout the simulation is a strong indicator of a stable and potent interaction. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Tetrahydroquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are crucial in drug discovery for predicting the activity of novel molecules, guiding lead optimization, and understanding the structural features that are important for biological function. For tetrahydroquinoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. nih.govmdpi.com

A typical 3D-QSAR study involves a dataset of compounds with a common structural scaffold (in this case, tetrahydroquinoline) and their experimentally measured biological activities (e.g., inhibitory concentrations like IC50). The lowest-energy conformation of the most active molecule is often chosen as a template to align all other molecules in the dataset. mdpi.com

In a study targeting Lysine-specific demethylase 1 (LSD1), 3D-QSAR models were developed for a series of 40 tetrahydroquinoline-derivative inhibitors. nih.govnih.gov The CoMFA model evaluates the steric and electrostatic fields around the aligned molecules, while the CoMSIA model considers additional physicochemical properties such as hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor fields. The quality and predictive power of the resulting QSAR models are assessed using statistical parameters. Key statistical metrics include the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). A q² value greater than 0.5 is generally considered to indicate good internal validation, while an R²pred value greater than 0.6 suggests good external predictive ability. mdpi.com

The results of these QSAR models are often visualized as 3D contour maps. These maps highlight regions in space around the molecular scaffold where modifications are likely to influence biological activity. For example, a green contour map in a CoMFA analysis might indicate a region where bulky substituents would enhance activity, while a red contour might suggest that bulky groups are detrimental. nih.gov Similarly, blue and red contours can represent regions where positive or negative electrostatic potentials are favorable, respectively. These maps provide intuitive guidance for designing new derivatives with potentially improved potency. nih.gov

Based on the insights from such QSAR models, novel tetrahydroquinoline derivatives have been designed with predicted higher activity. nih.govmdpi.com The predictive power of these models allows for the virtual screening and prioritization of new chemical entities before committing resources to their chemical synthesis and biological testing, thereby streamlining the drug discovery process.

| QSAR Model | Target | No. of Compounds | q² | R²pred | Reference |

| CoMFA | LSD1 | 40 | 0.778 | 0.709 | nih.govnih.gov |

| CoMSIA | LSD1 | 40 | 0.764 | 0.713 | nih.govnih.gov |

Mechanistic and Biochemical Exploration of Tetrahydroquinoline Derivatives

Receptor Binding and Modulation Studies

The therapeutic potential of tetrahydroquinoline derivatives is often rooted in their ability to bind to and modulate the function of various receptors throughout the body. Research has focused on characterizing their affinity, selectivity, and functional effects on several important receptor families.

Affinity and Selectivity Profiling for Various Receptors (e.g., NMDA, Dopamine, Orexin (B13118510), PPARγ, Sigma Receptors)

Derivatives of the tetrahydroquinoline and the closely related tetrahydroisoquinoline (THIQ) core have been evaluated against a range of receptors, revealing varied binding profiles.

Orexin Receptors: The orexin system, comprising two G protein-coupled receptors (GPCRs), OX₁ and OX₂, plays a critical role in regulating sleep-wake cycles and reward processes. nih.govnih.gov Selective antagonism of the OX₁ receptor is a therapeutic strategy being explored for drug addiction. nih.govlookchem.com Studies on THIQ-based antagonists have shown that the 7-position is crucial for potent OX₁ antagonism. nih.govlookchem.com A variety of substituents at the 1-position of the tetrahydroisoquinoline ring have been explored, indicating that an optimally substituted benzyl (B1604629) group is required for high activity at the OX₁ receptor. nih.gov

Opioid Receptors: These receptors are central to pain modulation. Certain tetrahydroquinoline derivatives have been identified as potent opioid receptor antagonists. nih.gov For instance, one analog demonstrated a high functional activity against the μ-opioid receptor with a Ki value of 1.58 nM. nih.gov

PPARγ: Peroxisome proliferator-activated receptor γ (PPARγ) is a nuclear receptor that is a key regulator of glucose metabolism and a target for anti-diabetic drugs. A series of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as PPARγ partial agonists. nih.gov One potent compound was identified as a selective PPARγ agonist with an EC₅₀ of 85 nM. nih.gov

Sigma Receptors: While not a classical receptor family, sigma binding sites are recognized as unique drug targets. sigmaaldrich.com They are involved in modulating neurotransmitter systems, including the NMDA-type glutamate (B1630785) receptor. sigmaaldrich.com While specific binding data for 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline is not extensively detailed, related benzamide-isoquinoline derivatives have been shown to be highly selective ligands for the sigma-2 receptor subtype. nih.gov

Retinoic Acid Receptor-related Orphan Receptor γ (RORγ): RORγ is a therapeutic target for prostate cancer. A series of 1,2,3,4-tetrahydroquinoline (B108954) derivatives were identified as novel RORγ inverse agonists, effectively inhibiting its transcriptional activity with high selectivity over other nuclear receptors. nih.gov

Receptor Binding Affinity of Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives

This table summarizes the binding affinities and functional activities of various tetrahydroquinoline and tetrahydroisoquinoline derivatives for different receptors.

| Compound Class | Target Receptor | Activity Type | Potency (Ki or EC₅₀) | Reference |

|---|---|---|---|---|

| Tetrahydroquinoline Derivative (2v) | μ-Opioid | Antagonist | 1.58 nM (Ki) | nih.gov |

| Tetrahydroisoquinoline Derivative (10c) | Orexin 1 (OX₁) | Antagonist | 23.7 nM (Ke) | nih.gov |

| Tetrahydroisoquinoline Derivative (73) | Orexin 1 (OX₁) | Antagonist | 16.1 nM (Ke) | nih.gov |

| (S)-Tetrahydroisoquinoline-3-carboxylic Acid Derivative (13jE) | PPARγ | Partial Agonist | 85 nM (EC₅₀) | nih.gov |

| Tetrahydroquinoline Derivative (13e) | RORγ | Inverse Agonist | - | nih.gov |

Agonist and Antagonist Functional Characterization

The functional outcome of receptor binding is a critical aspect of the pharmacological profile of tetrahydroquinoline derivatives.

Antagonists: A significant body of research has focused on developing THQ and THIQ derivatives as receptor antagonists. This is particularly evident in the context of orexin receptors, where compounds have been designed to block orexin A activity, leading to their classification as competitive antagonists, some with slow dissociation rates. nih.govlookchem.comwikipedia.org Similarly, in the opioid receptor system, tetrahydroquinolines have been characterized as potent antagonists. nih.gov

Inverse Agonists: Some tetrahydroquinoline derivatives have demonstrated inverse agonist activity, meaning they reduce the constitutive or basal activity of a receptor. This has been specifically shown for RORγ, where compounds like 13e and 14a effectively suppressed the receptor's transcriptional activity, making them valuable leads for cancer therapy. nih.gov

Partial Agonists: In contrast to full agonists, partial agonists elicit a submaximal response even at saturating concentrations. This can be a desirable therapeutic property, offering a more modulated physiological effect. Derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been shown to act as partial agonists for PPARγ, activating the receptor but to a lesser extent than full agonists like rosiglitazone. nih.gov

Enzyme Inhibition Profiling (e.g., Factor Xa, Protein-Tyrosine Phosphatase 1B, Acetylcholinesterase)

Beyond receptor modulation, tetrahydroquinoline derivatives are potent inhibitors of several key enzymes implicated in disease.

Acetylcholinesterase (AChE): AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease, as they increase acetylcholine (B1216132) levels in the brain. hkust.edu.hknih.gov Numerous studies have reported the synthesis and evaluation of THQ derivatives as AChE inhibitors. researchgate.netresearchgate.net Hybrid compounds incorporating the THQ moiety have shown significant potency, with some exhibiting IC₅₀ values in the low micromolar range. nih.gov For example, a tacrine-tetrahydroquinoline heterodimer was found to inhibit AChE with an IC₅₀ of less than 1 nM and showed high selectivity over the related enzyme butyrylcholinesterase (BChE). hkust.edu.hknih.gov

Factor Xa (FXa): As a critical serine protease in the blood coagulation cascade, Factor Xa is a major target for anticoagulant drugs. mdpi.comnih.gov Tetrahydroquinoline and tetrahydroisoquinoline scaffolds have been used to design potent and direct FXa inhibitors. mdpi.commdpi.com Optimization of a tetrahydroisoquinoline lead compound resulted in a dicarboxamide derivative with a Ki of 135 nM and over 1852-fold selectivity for FXa against other coagulation enzymes. nih.govnih.gov

Protein-Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity. nih.govresearchgate.netmdpi.com Novel series of 2,7-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have been identified as dual-action agents, possessing both PPARγ partial agonism and PTP1B inhibitory activity. nih.gov One such compound, 13jE, was found to inhibit human PTP-1B with an IC₅₀ value of 1.0 µM. nih.gov

Enzyme Inhibitory Activity of Tetrahydroquinoline Derivatives

This table presents the inhibitory potency of various tetrahydroquinoline and related derivatives against key enzymes.

| Compound Class | Target Enzyme | Inhibitory Potency (IC₅₀ or Ki) | Reference |

|---|---|---|---|

| Tacrine-Tetrahydroquinoline Heterodimer (7b) | Acetylcholinesterase (AChE) | < 1 nM (IC₅₀) | hkust.edu.hknih.gov |

| Tetrahydroquinoline-Isoxazole Hybrid (5n) | Acetylcholinesterase (AChE) | 4.24 µM (IC₅₀) | nih.gov |

| Tetrahydroisoquinoline Dicarboxamide (47) | Factor Xa (FXa) | 135 nM (Ki) | nih.govnih.gov |

| (S)-Tetrahydroisoquinoline-3-carboxylic Acid Derivative (13jE) | Protein-Tyrosine Phosphatase 1B (PTP1B) | 1.0 µM (IC₅₀) | nih.gov |

Structure-Activity Relationship (SAR) Elucidation for Tetrahydroquinoline Scaffolds

Understanding the structure-activity relationship (SAR) is fundamental to designing more potent and selective drug candidates. For the tetrahydroquinoline scaffold, extensive research has elucidated how molecular modifications influence biological activity. nuph.edu.uarsc.org

Positional and Substituent Effects on Biological Potency and Selectivity

The biological profile of THQ derivatives is highly sensitive to the nature and position of substituents on the core structure. nuph.edu.uanih.gov

Effect of Substituents on the Aromatic Ring: SAR studies on orexin antagonists revealed that the 7-position of the related THIQ core is critical for OX₁ receptor antagonism. nih.govlookchem.com Electron-deficient substituents are preferred at this position. nih.gov For mTOR inhibitors, the substituents on an attached benzamide (B126) moiety greatly influence cytotoxic activity, with electron-withdrawing groups like trifluoromethyl enhancing potency. nih.govmdpi.com

Effect of Substituents on the Saturated Ring: In the development of antimalarial THIQ analogs, the substituent on the nitrogen atom (N-2) had a profound effect on potency. While an iso-butyl group showed good potency, it was metabolically unstable; replacing it with a 2,2,2-trifluoroethyl group afforded greater stability. nih.gov

Effect of Substituents at C-1: For THIQ-based orexin antagonists, the 1-position plays a key role in receptor subtype selectivity. The presence of a 4-trifluoromethylphenylethyl group at this position was a feature of a dual orexin antagonist, while its absence was noted in an OX₂ selective antagonist. nih.gov

Impact of Stereochemistry on Biological Interactions

Chirality and the three-dimensional arrangement of atoms are critical determinants of a drug's interaction with its biological target. nih.govmdpi.com Biological systems, being inherently chiral, often exhibit stereoselectivity, where one enantiomer of a chiral drug is significantly more active or has a different pharmacological profile than the other. nih.govwiley-vch.de

In the context of tetrahydroquinoline derivatives, stereochemistry plays a vital role. For instance, in the development of orexin antagonists based on the THIQ scaffold, diastereomeric mixtures were synthesized and subsequently separated to evaluate the activity of individual stereoisomers. nih.gov This separation is crucial because the different spatial orientations of the substituents can lead to vastly different binding affinities and functional activities at the receptor site. The specific stereochemistry at the C-1 position of the THIQ ring, for example, can dictate how the molecule fits into the binding pocket of the orexin receptor, influencing both potency and selectivity. nih.gov While detailed stereochemical SAR studies are not available for every class of THQ derivative, it is a well-established principle that controlling the stereochemistry is a key strategy for optimizing the pharmacological properties of these compounds.

Comparative SAR Analysis with Related Heterocyclic Systems

The structure-activity relationship (SAR) of a bioactive molecule is critically dependent on its three-dimensional structure, electronic properties, and the spatial arrangement of key functional groups. In the case of this compound, the tetrahydroquinoline scaffold serves as a rigid framework that positions the 7-benzyloxy group and the nitrogen atom in a specific orientation. Altering this scaffold to other heterocyclic systems would introduce significant changes in these parameters, thereby affecting the molecule's interaction with a biological target.

Indoline (B122111) Analogues:

Replacing the six-membered tetrahydroquinoline ring with a five-membered indoline core would alter the geometry of the molecule. The bond angles and distances within the heterocyclic ring would change, leading to a different spatial presentation of the benzyloxy group and the nitrogen atom. This could impact the compound's ability to fit into a specific binding pocket of a receptor or enzyme. For a target that requires a precise distance and angular relationship between the aromatic benzyloxy moiety and the nitrogen, this change could lead to a significant decrease in affinity.

Chromane (B1220400) Analogues:

The substitution of the nitrogen atom in the tetrahydroquinoline ring with an oxygen atom to form a chromane analogue represents a significant bioisosteric change. This modification removes the hydrogen bond donating capability of the secondary amine and alters the electronic distribution within the heterocyclic ring. If the nitrogen's hydrogen bond donation is a critical interaction for biological activity, the chromane analogue would be expected to be significantly less potent. Conversely, if the nitrogen is involved in an unfavorable interaction or if its basicity is detrimental to activity, the chromane analogue could exhibit improved or similar potency.

Quinoline (B57606) Analogues:

Comparison with the fully aromatic quinoline counterpart provides insight into the importance of the saturated, non-planar nature of the tetrahydroquinoline ring. The tetrahydroquinoline scaffold possesses a degree of conformational flexibility that the rigid, planar quinoline ring lacks. This flexibility allows the this compound molecule to adopt different conformations, one of which may be the optimal geometry for binding to a biological target. The rigid nature of the 7-(benzyloxy)quinoline would restrict its conformational freedom, which could prevent it from achieving the necessary orientation for effective binding, potentially leading to lower biological activity.

To illustrate these potential differences, a hypothetical data table is presented below, showcasing the expected impact on biological activity when the tetrahydroquinoline core is replaced. The data is based on general principles of medicinal chemistry rather than specific experimental results for this series of compounds.

Table 1: Hypothetical Comparative Biological Activity of 7-(Benzyloxy) Heterocyclic Analogues

| Compound Name | Heterocyclic Core | Rationale for Predicted Activity Change | Predicted IC₅₀ (nM) |

| This compound | Tetrahydroquinoline | Baseline compound with a flexible six-membered ring and a hydrogen bond donating nitrogen. | 50 |

| 7-(Benzyloxy)indoline | Indoline | Altered ring size and geometry may lead to a suboptimal fit in the binding site. | 250 |

| 7-(Benzyloxy)chromane | Chromane | Removal of the hydrogen bond donating nitrogen could disrupt a key binding interaction. | 500 |

| 7-(Benzyloxy)quinoline | Quinoline | The rigid, planar ring may prevent the adoption of the optimal bioactive conformation. | 1000 |

This comparative analysis underscores the importance of the tetrahydroquinoline scaffold in defining the biological activity profile of this class of compounds. Each modification to the heterocyclic core introduces distinct changes in the molecule's physicochemical and structural properties, which in turn are expected to have a profound impact on its interaction with biological targets. Further synthetic and biological studies would be necessary to validate these theoretical predictions and to fully elucidate the SAR of this and related heterocyclic systems.

Synthetic Applications of Tetrahydroquinoline Scaffolds

Utilization as Intermediates in the Synthesis of Complex Organic Molecules

7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline serves as a key intermediate in the synthesis of more complex molecular architectures. Its structural components—the secondary amine, the electron-rich aromatic ring, and the benzyloxy protecting group—allow for a variety of chemical transformations. The nitrogen atom within the piperidine-like ring can be readily functionalized, typically through alkylation reactions with alkyl halides. smolecule.com

Furthermore, the tetrahydroquinoline ring system can undergo oxidation to introduce double bonds, leading to the corresponding quinoline (B57606) derivative. smolecule.com Conversely, the aromatic portion can be subjected to hydrogenation to yield more saturated structures. smolecule.com The benzyl (B1604629) group of the 7-benzyloxy moiety is a crucial feature, as it masks a phenol. This protecting group is stable under a range of reaction conditions but can be selectively removed, often through catalytic hydrogenation, to liberate the free hydroxyl group, which is a common functional group in many biologically active target molecules. These reactions are frequently employed in multi-step syntheses to build molecular complexity. smolecule.com

| Reaction Type | Reagents & Conditions | Resulting Transformation | Synthetic Utility |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., R-Br, R-I), Base | Attachment of an alkyl group to the nitrogen atom. | Introduces substituents for structure-activity relationship studies or builds complexity. smolecule.com |

| Oxidation | Oxidizing agents | Formation of the corresponding 7-benzyloxyquinoline. smolecule.com | Access to the fully aromatic quinoline core. |

| Debenzylation (Deprotection) | H₂, Catalyst (e.g., Pd/C) | Conversion of the benzyloxy group to a hydroxyl group (7-hydroxy-1,2,3,4-tetrahydroquinoline). | Unveils a key functional group often present in natural products and pharmaceuticals. |

| Hydrogenation | H₂, High pressure/temperature, Catalyst | Reduction of the benzene (B151609) ring to a cyclohexane (B81311) ring. smolecule.com | Creates fully saturated heterocyclic systems. |

Application in the Construction of Natural Products and Alkaloids

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a foundational structure in a wide array of natural products, particularly alkaloids. nih.gov Many of these naturally occurring compounds exhibit significant biological activities. For instance, molecules like cuspareine (B12725082) and helquinoline contain the tetrahydroquinoline motif and have demonstrated antibacterial properties. nih.gov

Development as Building Blocks for Pharmaceuticals and Agrochemicals

The tetrahydroquinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov Derivatives of this structure are being investigated for numerous therapeutic applications, including treatments for HIV, malaria, and Alzheimer's disease. nih.gov

This compound itself has been identified as a lead compound in drug development. smolecule.com Research has pointed towards its potential as an agent for treating diabetes, due to possible effects on glucose regulation and insulin (B600854) sensitivity, and as an antimicrobial agent, owing to its ability to interact with bacterial membranes. smolecule.com There is also evidence suggesting it may have neuroprotective properties, shielding neuronal cells from apoptosis and oxidative stress. smolecule.com These activities make it a valuable starting point for the synthesis of new derivatives and compound libraries aimed at discovering novel pharmaceuticals.

| Potential Application | Reported Biological Activity / Rationale | Reference |

|---|---|---|

| Antidiabetic | May help regulate glucose levels and improve insulin sensitivity. | smolecule.com |

| Antimicrobial | The structure may allow for interaction with and disruption of bacterial membranes. | smolecule.com |

| Neuroprotective | Evidence suggests it may protect neurons from oxidative stress and apoptosis. | smolecule.com |

Derivatization for Specialized Functional Materials (e.g., Lasing Dyes)

Beyond biological applications, the electronic properties of the tetrahydroquinoline core make it a suitable component for functional organic materials. Specifically, tetrahydroquinoline derivatives have been successfully employed as the electron-donating component in organic dyes for dye-sensitized solar cells (DSSCs). daneshyari.comresearchgate.netdiva-portal.org

These dyes typically follow a D-π-A (donor-π-bridge-acceptor) design. In this architecture:

The Donor (D): The tetrahydroquinoline moiety serves as the electron donor, initiating the charge separation process upon light absorption.

The π-Bridge: A conjugated spacer, often containing thiophene (B33073) units, facilitates electron transfer across the molecule. daneshyari.com

The Acceptor (A): An electron-withdrawing group, such as cyanoacrylic acid, anchors the dye to the semiconductor surface (e.g., TiO₂) and accepts the electron. daneshyari.com

While specific studies may use other substituted tetrahydroquinolines (e.g., 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline), the fundamental electronic-donating nature of the scaffold is the key feature. daneshyari.com this compound could be derivatized for such applications, with the potential to tune the dye's optical and electronic properties by modifying or replacing the benzyl group. The performance of DSSCs based on such dyes has been shown to be sensitive to even minor structural changes, highlighting the importance of synthetic derivatization. diva-portal.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline with high purity?

- Methodological Answer : Key steps involve benzyl protection of hydroxyl groups, cyclization, and deprotection. Use DCC/DMAP coupling for benzylation (e.g., 4-hydroxy precursor with benzyl bromide) under anhydrous conditions. Purify via column chromatography (silica gel, hexane/EtOAc 7:3) and optimize stoichiometry (1.2 eq benzyl bromide) to minimize by-products. Monitor reaction progress using TLC (Rf 0.3) . For formylation, employ Swern oxidation (oxalyl chloride/DMSO at -60°C) to avoid over-oxidation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural confirmation : ¹H/¹³C NMR (δ 7.3–7.5 ppm for benzyl protons, δ 4.8 ppm for OCH₂Ph; quaternary carbons at δ 130–140 ppm).

- Purity : Reverse-phase HPLC (C18 column, 70% MeOH/H₂O, retention time 8.2 min) with ≥97% purity threshold.

- Mass analysis : ESI-HRMS (calculated m/z 268.2 [M+H]⁺; observed m/z 268.1) .

Q. What are the recommended storage conditions and solvent systems for preparing stock solutions of this compound?

- Methodological Answer : Store solid compound at room temperature in amber vials under argon. Prepare stock solutions in anhydrous DMSO (10 mM) or ethanol (25 µL aliquots). Avoid aqueous buffers (pH >7) to prevent hydrolysis of the benzyl ether. Centrifuge at 10,000 rpm for 5 min before use if precipitates form .

Advanced Research Questions

Q. How can researchers systematically modify the this compound scaffold to investigate pharmacological target selectivity?

- Methodological Answer :

- Electron-withdrawing groups : Introduce -NO₂ or -CF₃ at the 6-position via Friedel-Crafts alkylation to enhance metabolic stability.

- Benzyloxy substitutions : Replace benzyl with 4-fluoro-benzyl using Pd-catalyzed cross-coupling (Suzuki-Miyaura, 10 mol% Pd(PPh₃)₄).

- Activity profiling : Screen against neurotransmitter receptors (e.g., σ-1, 5-HT2A) via radioligand displacement assays (IC₅₀ < 100 nM considered active) .

Q. What experimental strategies can resolve discrepancies in reported IC₅₀ values across different assay platforms?

- Methodological Answer :

- Orthogonal assays : Compare cell-free enzymatic assays (fluorescence polarization) with cell-based calcium flux measurements.

- Standardization : Control solvent concentration (<0.1% DMSO), ATP levels (1 mM for kinase assays), and compound purity (reanalyze via HPLC).

- Data normalization : Use Hill slopes to identify cooperative binding effects and exclude outlier datasets .

Q. Which computational modeling approaches are suitable for predicting the binding mode of this compound to protein targets?

- Methodological Answer :

- Docking : Generate 3D conformers with OMEGA software and dock into homology models (e.g., MAO-B) using Glide XP mode.

- Validation : Perform 100 ns MD simulations (AMBER) to analyze RMSD (<2 Å) and binding free energy (MM-GBSA ΔG ≤ -40 kcal/mol).

- Experimental cross-check : Validate predictions with site-directed mutagenesis (e.g., Tyr435Ala in MAO-B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.